molecular formula C20H35NO3 B584307 N-cis-Hexadec-9Z-enoyl-L-homoserine lactone

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone

Cat. No.: B584307
M. Wt: 337.5 g/mol
InChI Key: BDQHAQLGRDSHKW-ZEVQVBBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cis-hexadec-9-enoyl-L-Homoserine lactone: is a long-chain N-acylated homoserine lactone (AHL) that functions as a quorum sensing signaling molecule in certain bacterial strains, such as Sinorhizobium meliloti. Quorum sensing is a regulatory process used by bacteria to control gene expression in response to increasing cell density. This regulatory process manifests itself with various phenotypes, including biofilm formation and virulence factor production .

Biochemical Analysis

Biochemical Properties

N-cis-Hexadec-9Z-enoyl-L-homoserine lactone interacts with transcriptional regulators of the LuxR family . These interactions confer signal specificity, allowing for coordinated gene expression .

Cellular Effects

This compound influences cell function by regulating bacterial quorum sensing signaling . This can affect various cellular processes, including biofilm formation and virulence factor production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the production, release, and detection of small diffusible signal molecules called autoinducers . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the quorum sensing metabolic pathway . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cis-hexadec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. The process can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM). The reaction is usually performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of N-cis-hexadec-9-enoyl-L-Homoserine lactone may involve fermentation processes using genetically engineered bacterial strains capable of producing the compound in large quantities. The compound can then be extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-cis-hexadec-9-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated N-acyl homoserine lactone.

    Substitution: N-substituted homoserine lactones

Properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHAQLGRDSHKW-ZEVQVBBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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